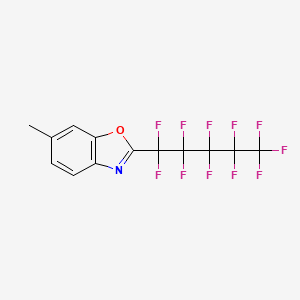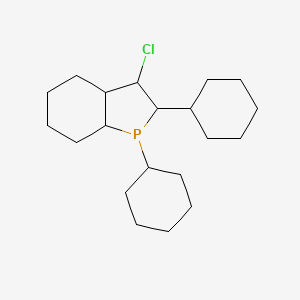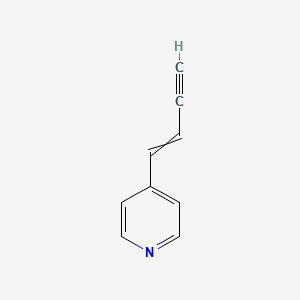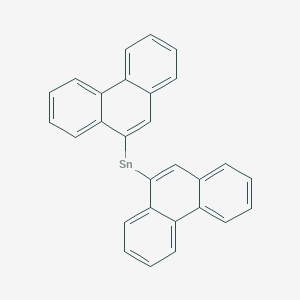![molecular formula C21H22O5 B14364890 2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 90094-72-7](/img/structure/B14364890.png)
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound with a complex structure that includes phenyl, acetyl, and acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylphenyl with 3-oxopropyl phenol under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl acetate in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar phenoxy group and have been studied for their pharmacological activities.
Chalcone derivatives: These compounds have a similar acetylphenyl structure and are known for their biological activities.
Uniqueness
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90094-72-7 |
|---|---|
Molekularformel |
C21H22O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[4-[3-(4-acetylphenyl)-3-oxopropyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C21H22O5/c1-15(22)18-6-8-19(9-7-18)21(24)12-5-17-3-10-20(11-4-17)26-14-13-25-16(2)23/h3-4,6-11H,5,12-14H2,1-2H3 |
InChI-Schlüssel |
YNNOHLMBJLINHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)


![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)



